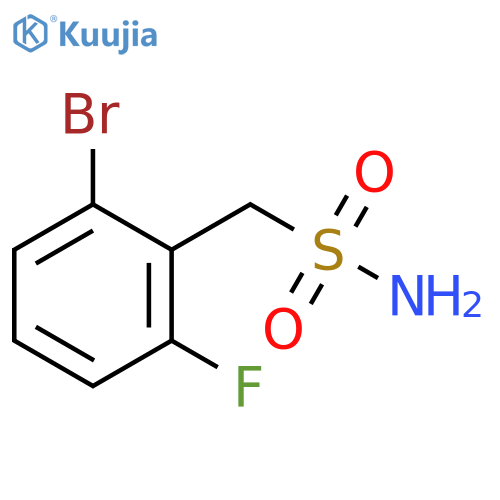

Cas no 1602012-11-2 ((2-bromo-6-fluorophenyl)methanesulfonamide)

(2-bromo-6-fluorophenyl)methanesulfonamide 化学的及び物理的性質

名前と識別子

-

- Benzenemethanesulfonamide, 2-bromo-6-fluoro-

- (2-bromo-6-fluorophenyl)methanesulfonamide

-

- MDL: MFCD31420909

- インチ: 1S/C7H7BrFNO2S/c8-6-2-1-3-7(9)5(6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)

- InChIKey: ACCCZOUQXRGGDE-UHFFFAOYSA-N

- ほほえんだ: C1(CS(N)(=O)=O)=C(F)C=CC=C1Br

(2-bromo-6-fluorophenyl)methanesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-286778-2.5g |

(2-bromo-6-fluorophenyl)methanesulfonamide |

1602012-11-2 | 95% | 2.5g |

$2240.0 | 2023-09-06 | |

| Enamine | EN300-286778-0.25g |

(2-bromo-6-fluorophenyl)methanesulfonamide |

1602012-11-2 | 95% | 0.25g |

$567.0 | 2023-09-06 | |

| Enamine | EN300-286778-0.05g |

(2-bromo-6-fluorophenyl)methanesulfonamide |

1602012-11-2 | 95% | 0.05g |

$266.0 | 2023-09-06 | |

| Enamine | EN300-286778-1.0g |

(2-bromo-6-fluorophenyl)methanesulfonamide |

1602012-11-2 | 95% | 1g |

$0.0 | 2023-06-07 | |

| 1PlusChem | 1P01B45B-250mg |

(2-bromo-6-fluorophenyl)methanesulfonamide |

1602012-11-2 | 95% | 250mg |

$665.00 | 2025-03-19 | |

| 1PlusChem | 1P01B45B-5g |

(2-bromo-6-fluorophenyl)methanesulfonamide |

1602012-11-2 | 95% | 5g |

$4157.00 | 2024-06-20 | |

| Aaron | AR01B4DN-5g |

(2-bromo-6-fluorophenyl)methanesulfonamide |

1602012-11-2 | 95% | 5g |

$4581.00 | 2023-12-15 | |

| 1PlusChem | 1P01B45B-50mg |

(2-bromo-6-fluorophenyl)methanesulfonamide |

1602012-11-2 | 95% | 50mg |

$331.00 | 2025-03-19 | |

| A2B Chem LLC | AV97407-100mg |

(2-bromo-6-fluorophenyl)methanesulfonamide |

1602012-11-2 | 95% | 100mg |

$452.00 | 2024-04-20 | |

| A2B Chem LLC | AV97407-5g |

(2-bromo-6-fluorophenyl)methanesulfonamide |

1602012-11-2 | 95% | 5g |

$3523.00 | 2024-04-20 |

(2-bromo-6-fluorophenyl)methanesulfonamide 関連文献

-

Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605

-

David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228

-

Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148

-

Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295

(2-bromo-6-fluorophenyl)methanesulfonamideに関する追加情報

Chemical Profile of (2-bromo-6-fluorophenyl)methanesulfonamide (CAS No. 1602012-11-2)

The compound (2-bromo-6-fluorophenyl)methanesulfonamide, identified by its CAS number 1602012-11-2, represents a significant molecule in the realm of chemical and pharmaceutical research. This compound, featuring a unique structural arrangement of bromine and fluorine substituents on a phenyl ring coupled with a methanesulfonamide moiety, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of both bromine and fluorine atoms introduces specific electronic and steric properties that can influence its reactivity and biological activity, making it a subject of considerable interest for synthetic chemists and biologists alike.

In recent years, the exploration of halogenated aromatic compounds has seen substantial growth, driven by their diverse pharmacological profiles. The combination of bromine and fluorine in (2-bromo-6-fluorophenyl)methanesulfonamide creates a molecule with enhanced lipophilicity and metabolic stability, which are critical factors in the design of novel therapeutic agents. Studies have demonstrated that such halogenated compounds often exhibit improved binding affinity to biological targets, thereby increasing their efficacy as pharmaceuticals. The methanesulfonamide group further contributes to the molecule's complexity, offering multiple sites for functionalization and interaction with biological systems.

Current research in the field of medicinal chemistry has highlighted the importance of structurally diverse scaffolds in drug development. The (2-bromo-6-fluorophenyl)methanesulfonamide molecule serves as an excellent example of how subtle modifications in the molecular structure can lead to significant changes in biological activity. For instance, the electron-withdrawing nature of the methanesulfonamide group can modulate the electronic properties of the aromatic ring, influencing its interactions with enzymes and receptors. This has led to investigations into its potential as an intermediate in the synthesis of kinase inhibitors, which are widely used in the treatment of various cancers and inflammatory diseases.

The synthesis of (2-bromo-6-fluorophenyl)methanesulfonamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The introduction of bromine at the 2-position and fluorine at the 6-position of the phenyl ring necessitates precise control over reaction conditions to avoid unwanted side products. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve these transformations efficiently. These methods not only enhance the synthetic pathway but also allow for greater flexibility in modifying the molecular structure, enabling researchers to tailor the compound for specific applications.

In terms of biological activity, preliminary studies on (2-bromo-6-fluorophenyl)methanesulfonamide have shown promising results in several therapeutic areas. Its structural features suggest potential utility as an antimicrobial agent, given the known activity of halogenated aromatic compounds against various pathogens. Additionally, its interaction with biological targets such as proteases and transcription factors has been explored, indicating its potential role in developing drugs for neurological disorders. The compound's ability to cross the blood-brain barrier makes it an attractive candidate for central nervous system (CNS) drug discovery.

The pharmaceutical industry continues to invest heavily in developing novel compounds with improved pharmacokinetic properties. The lipophilicity and metabolic stability imparted by the halogen atoms in (2-bromo-6-fluorophenyl)methanesulfonamide make it a favorable candidate for oral administration. Furthermore, its resistance to enzymatic degradation ensures prolonged half-life, which is crucial for achieving therapeutic efficacy. These attributes have prompted further investigation into its potential as a lead compound for new drug candidates.

Computational studies have also played a vital role in understanding the behavior of (2-bromo-6-fluorophenyl)methanesulfonamide. Molecular modeling techniques have been used to predict its binding mode to various biological targets, providing insights into how structural modifications can enhance its potency. These simulations have guided experimental efforts, leading to more efficient synthesis strategies and improved understanding of its mechanism of action. The integration of computational chemistry with experimental biology has become indispensable in modern drug discovery.

As research progresses, the applications of (2-bromo-6-fluorophenyl)methanesulfonamide are expected to expand into new therapeutic areas. Its versatility as a molecular scaffold allows for extensive derivatization, enabling researchers to design compounds with tailored properties for specific diseases. Collaborative efforts between synthetic chemists and biologists are essential in realizing this potential, ensuring that promising leads like this one are translated into effective therapies.

1602012-11-2 ((2-bromo-6-fluorophenyl)methanesulfonamide) 関連製品

- 1932255-43-0((2S,3R)-3-Methylazetidine-2-carboxylic acid)

- 2171762-14-2(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(1,2,4-oxadiazol-3-yl)ethylcarbamoyl}butanoic acid)

- 159783-16-1(3-(Cyclopentyloxy)-4-methoxybenzonitrile)

- 2229305-15-9(2-methoxy-3-2-(propan-2-yl)-1,3-thiazol-5-ylpropanoic acid)

- 1247147-26-7(3-bromo-N-(2-butoxyethyl)aniline)

- 886498-36-8(2,4-Difluorocinnamyl bromide)

- 23586-97-2((5-Fluoropyridin-3-yl)methanamine dihydrochloride)

- 2172151-67-4(2-ethyl-1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpyrrolidine-2-carboxylic acid)

- 1597875-54-1(Cyclohexane, 1-(chloromethyl)-1-[2-(methylthio)ethyl]-)

- 1219827-73-2(1-[2-(dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxamide)